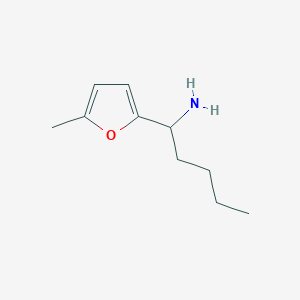

1-(5-Methyl-2-furyl)pentylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)pentan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3 |

InChI Key |

RLDRFNUDZLBVLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Foundational & Exploratory

1-(5-Methyl-2-furyl)pentylamine chemical structure and properties

An In-Depth Technical Guide to 1-(5-Methyl-2-furyl)pentylamine: Structure, Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive analysis of 1-(5-methyl-2-furyl)pentylamine, a furan derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established chemical principles to present a predictive yet scientifically grounded overview. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel furan-based amines.

Core Molecular Structure and Physicochemical Profile

1-(5-Methyl-2-furyl)pentylamine is a primary amine featuring a pentyl group attached to a 5-methylfuran ring via the alpha-carbon of the alkyl chain. The furan scaffold, an electron-rich aromatic heterocycle, is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] The presence of the lipophilic pentyl chain and the polar primary amine group suggests that this molecule will possess amphiphilic properties, influencing its solubility and potential interactions with biological targets.

Figure 1: Chemical Structure of 1-(5-Methyl-2-furyl)pentylamine

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₁₇NO | Calculated from structure |

| Molecular Weight | 167.25 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid | Analogy with similar alkylamines and furan derivatives[3] |

| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolation from smaller furan-amines and pentylamine |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | Based on the amphiphilic nature of the molecule[3][4] |

| pKa (Conjugate Acid) | ~10.5 | Typical pKa for primary alkylamines |

Predictive Spectroscopic Profile

The structural elucidation of 1-(5-methyl-2-furyl)pentylamine would rely on standard spectroscopic techniques. The following data are predicted based on the analysis of its constituent functional groups and comparison with similar molecules.[5][6][7]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | br s | 2H | -NH₂ |

| ~6.05 | d | 1H | Furan H-3 |

| ~5.90 | d | 1H | Furan H-4 |

| ~3.80 | t | 1H | -CH(NH₂)- |

| ~2.25 | s | 3H | -CH₃ (on furan) |

| ~1.70 | m | 2H | -CH₂- (adjacent to CH-NH₂) |

| ~1.30 | m | 4H | -(CH₂)₂- (pentyl chain) |

| ~0.90 | t | 3H | -CH₃ (pentyl chain) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Furan C-2 |

| ~150 | Furan C-5 |

| ~106 | Furan C-3 |

| ~105 | Furan C-4 |

| ~50 | -CH(NH₂) |

| ~38 | -CH₂- (adjacent to CH-NH₂) |

| ~31 | -CH₂- (pentyl chain) |

| ~22 | -CH₂- (pentyl chain) |

| ~14 | -CH₃ (pentyl chain) |

| ~13 | -CH₃ (on furan) |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the primary amine and the furan ring.

-

N-H Stretch: Two characteristic sharp peaks for a primary amine are predicted in the region of 3400-3250 cm⁻¹.[8][9]

-

C-H Stretch: Aliphatic C-H stretching bands are expected just below 3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine should appear around 1650-1580 cm⁻¹.[10]

-

Furan Ring Vibrations: C=C stretching and ring breathing modes characteristic of the furan ring are anticipated in the 1600-1400 cm⁻¹ region.

-

C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected between 1250–1020 cm⁻¹.[8]

-

C-O-C Stretch: A strong band corresponding to the ether linkage within the furan ring is predicted around 1100-1000 cm⁻¹.

Proposed Synthetic Pathway

A robust and widely applicable method for the synthesis of 1-(5-methyl-2-furyl)pentylamine is through a two-step process commencing with a Friedel-Crafts acylation to form the ketone precursor, followed by reductive amination.[11][12][13]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. wikieducator.org [wikieducator.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. sandermanpub.net [sandermanpub.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: 1-(5-Methyl-2-furyl)pentan-1-amine (CAS 1213618-97-3)

Content Type: Technical Procurement & Validation Guide Subject: Sourcing, Synthesis, and Quality Assurance of Furan-Based Alkylamines

Executive Summary & Chemical Identity

1-(5-Methyl-2-furyl)pentan-1-amine (CAS 1213618-97-3) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Belonging to the class of

This guide provides a self-validating framework for researchers and procurement officers to evaluate suppliers, verify compound authenticity, and handle the material with high-fidelity safety protocols.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(5-Methylfuran-2-yl)pentan-1-amine |

| CAS Number | 1213618-97-3 |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Structural Class | Heterocyclic Primary Amine |

| Predicted Boiling Point | ~215–225 °C (at 760 mmHg) / ~95 °C (at 10 mmHg) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

Synthesis & Impurity Profiling (Supplier Evaluation)

To ensure scientific integrity, one must understand the origin of the material. The impurity profile of CAS 1213618-97-3 is directly dependent on the synthetic route employed by the supplier.

Synthetic Logic & Pathway

The most robust industrial route involves the Friedel-Crafts acylation of 2-methylfuran followed by Reductive Amination . Knowledge of this pathway allows the receiving scientist to screen for specific process-related impurities.

Figure 1: Synthetic pathway and potential impurity genesis. Suppliers using reductive amination may leave residual ketone (Impurity A) or generate secondary amine dimers (Impurity B).

Critical Sourcing Criteria

When evaluating a supplier, request a Certificate of Analysis (CoA) that explicitly addresses these route-specific risks:

-

Residual Ketone Content: The intermediate 1-(5-Methyl-2-furyl)-1-pentanone is difficult to separate due to similar boiling points. Limit: < 0.5%.

-

Secondary Amine Contamination: Reductive amination can lead to dimerization (two furan chains on one nitrogen). Limit: < 0.1%.

-

Furan Ring Stability: Confirm the absence of ring-opened products (levulinic acid derivatives), which occur if the synthesis involved harsh acidic conditions.

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the supplier's CoA. Upon receipt, the following analytical workflow serves as a self-validating system to confirm identity and purity.

Analytical Workflow

Figure 2: Incoming Goods Quality Control (IGQC) Workflow.

Step-by-Step Validation Protocol

A. Proton NMR (¹H-NMR) Identification

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Signals:

- 5.8–6.0 ppm (2H): Characteristic aromatic protons on the furan ring. A doublet of doublets pattern indicates the 2,5-substitution.

-

3.8–4.0 ppm (1H, t): The methine proton (

- 2.2 ppm (3H, s): The methyl group attached to the furan ring.

- 0.8–0.9 ppm (3H, t): Terminal methyl of the pentyl chain.

-

Pass Criteria: Integration ratio of Furan-H : Methyl-H : Pentyl-CH3 must be 2:3:3.

B. GC-MS Purity Profiling

-

Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

-

Method: 50°C (2 min)

20°C/min -

Validation: Look for the molecular ion

at m/z 167 . -

Common Fragment: Loss of the alkyl chain often yields a base peak characteristic of the methyl-furfuryl cation.

Handling, Safety & Stability

Furan derivatives possess unique stability challenges, particularly sensitivity to oxidation and polymerization under acidic conditions.

Stability Warning

-

Oxidation Sensitivity: The furan ring is electron-rich and susceptible to oxidative degradation. Store under Argon/Nitrogen at 2–8°C.

-

Acid Sensitivity: Avoid strong mineral acids which can cause ring-opening (hydrolysis) to form 1,4-dicarbonyl compounds.

Safety Data Summary

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | Causes severe skin burns | Wear nitrile gloves (double gloving recommended). |

| Acute Tox. 4 | Harmful if swallowed | Do not eat/drink in the lab. Work in a fume hood. |

| Flam. Liq. 4 | Combustible Liquid | Keep away from heat/sparks.[1] Ground all equipment. |

References

-

Reductive Amination of Furanic Aldehydes: Tarabanko, N. et al. "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor." Catalysts, 2020.

-

Synthesis of Furan-based Amines: Li, H. et al. "Efficient synthesis of furfurylamine from biomass via a hybrid strategy." Frontiers in Bioengineering and Biotechnology, 2022.

-

Furan Stability & Chemistry: Dunlop, A. P. "The Furans."[1][2][3] Reinhold Publishing, ACS Monograph Series. (Foundational text on furan ring stability).

-

General Safety of Alkylamines: Fisher Scientific Safety Data Sheet (Generic 1-Pentylamine data for homology comparison).

(Note: While specific academic literature for CAS 1213618-97-3 is sparse, the synthetic and analytical principles are derived from the homologous series of furan-2-yl alkylamines documented in the citations above.)

Sources

5-methylfuran-2-yl-alkylamine derivatives overview

An In-Depth Technical Guide to 5-Methylfuran-2-yl-alkylamine Derivatives for Drug Discovery Professionals

Abstract

The furan ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific, high-value subclass: 5-methylfuran-2-yl-alkylamine derivatives. We delve into the core synthetic methodologies, dissect the diverse pharmacological landscape, and synthesize critical structure-activity relationship (SAR) insights. This document is structured to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven protocols, mechanistic insights, and a forward-looking perspective on the therapeutic potential of this versatile chemical class.

Introduction: The 5-Methylfuran Scaffold as a Privileged Structure

Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of all physiologically active chemical compounds containing such rings.[2] Among these, the furan nucleus—a five-membered aromatic ring with one oxygen atom—is a recurring motif in a vast array of natural products and synthetic molecules.[1][3] Its unique stereoelectronic properties allow it to function as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities that are crucial for drug-receptor interactions.[1][3]

The 5-methylfuran-2-yl-alkylamine scaffold combines this privileged furan core with a flexible alkylamine side chain. The methyl group at the 5-position enhances lipophilicity and can provide steric hindrance that improves metabolic stability. The 2-yl-alkylamine portion offers a key site for interaction with biological targets, often through hydrogen bonding or salt-bridge formation, and serves as a versatile handle for synthetic modification. This combination has led to the discovery of derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4]

Synthetic Pathways to 5-Methylfuran-2-yl-alkylamine Derivatives

The synthesis of these derivatives typically leverages the reactivity of the furan ring and the availability of starting materials derived from biomass, such as 5-methylfurfural. Key strategies include reductive amination and advanced biocatalytic methods.

Key Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for forming the C-N bond central to the alkylamine structure. The process generally involves two main steps: the formation of an imine intermediate from the reaction of an aldehyde (5-methylfurfural) with a primary or secondary amine, followed by the reduction of the imine to the target amine.

Caption: General workflow for reductive amination synthesis.

Experimental Protocol: Synthesis of N-benzyl-1-(5-methylfuran-2-yl)methanamine

This protocol provides a representative example of synthesizing a 5-methylfuran-2-yl-alkylamine derivative via a two-step imine formation and reduction process.

Materials:

-

5-Methylfurfural

-

Benzylamine

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Imine Formation:

-

To a solution of 5-methylfurfural (1.0 mmol) in anhydrous toluene (5 mL), add benzylamine (1.0 mmol).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Dry the resulting solution over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The crude imine is typically used in the next step without further purification.

-

-

Imine Reduction:

-

Dissolve the crude imine from the previous step in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding water (5 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-1-(5-methylfuran-2-yl)methanamine.

-

Biocatalytic Approaches

Modern drug development increasingly employs enzymatic methods to achieve high selectivity and milder reaction conditions. Engineered transaminases can be used for the reductive amination of furan aldehydes with high conversion rates.[5] Isopropylamine often serves as a cost-effective amine donor in these biocatalytic systems.[5]

Pharmacological Landscape and Therapeutic Applications

Derivatives of the 5-methylfuran-2-yl-alkylamine scaffold exhibit a remarkable range of biological activities, establishing them as molecules of significant therapeutic interest.[2][4]

Anticancer Activity: Inhibition of Human Sirtuin 2 (SIRT2)

A compelling application of this scaffold is in the development of inhibitors for human sirtuin 2 (SIRT2), a histone deacetylase that has emerged as a promising drug target for cancer and neurodegenerative diseases.[6][7]

Researchers identified (5-phenylfuran-2-yl)methanamine derivatives as a new class of SIRT2 inhibitors.[6] Through screening and subsequent structure-activity relationship (SAR) analysis, compound 25 (4-(5-((3-(pyridin-3-yl)ureido)methyl)furan-2-yl)benzoic acid) was identified as a potent inhibitor with an IC₅₀ value of 2.47 µM, significantly more potent than the known inhibitor AGK2 (IC₅₀ = 17.75 µM).[7]

Caption: Mechanism of SIRT2 inhibition by furan derivatives.

Antimicrobial and Cytotoxic Properties

Studies have also demonstrated the potential of furan-based amine derivatives as antimicrobial and cytotoxic agents. For instance, the tryptamine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was found to have potent biological activity.[8] It exhibited an IC₅₀ of 62.37 µg/mL against the HeLa human cervical carcinoma cell line and a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria.[8][9]

| Compound Class/Example | Target/Activity | Quantitative Data | Reference |

| (5-Phenylfuran-2-yl)methanamine derivatives | Human Sirtuin 2 (SIRT2) Inhibition | IC₅₀ = 2.47 µM (Compound 25 ) | [7] |

| Furan-tryptamine derivative | Cytotoxicity (HeLa cells) | IC₅₀ = 62.37 µg/mL | [8] |

| Furan-tryptamine derivative | Antibacterial (e.g., B. subtilis, E. coli) | MIC = 250 µg/mL | [8][9] |

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is crucial for rational drug design. The development of SIRT2 inhibitors provides an excellent case study for the SAR of 5-methylfuran-2-yl-alkylamine derivatives.[6][7]

-

The Furan Core : The furan ring acts as a rigid scaffold, correctly positioning the substituents for interaction with the target protein.

-

The Methylene Linker : The -CH₂-NH- group is a key hydrogen-bonding domain.

-

The Urea Moiety : The urea linkage (-NH-CO-NH-) proved critical for potent inhibition, likely forming multiple hydrogen bonds within the SIRT2 active site.

-

Terminal Aromatic/Heterocyclic Group : The nature of the terminal ring system significantly influences potency. A pyridine ring (as in compound 25 ) was found to be more effective than other systems, suggesting specific interactions within a hydrophobic pocket of the enzyme.[7]

Caption: SAR summary for (5-phenylfuran-2-yl)methanamine SIRT2 inhibitors.

Advanced Applications: The Furan Moiety as a Pro-Reactive Handle

Beyond direct pharmacological action, the 5-methylfuran-2-yl group can be used as a stable precursor to a highly reactive moiety for bio-orthogonal chemistry. Under acidic conditions, the 5-methylfuran-2-yl group can be hydrolyzed to a stable 2,5-dioxopentanyl (2,5-DOP) entity.[10][11] This dione can then participate in proximity-induced ligation reactions with hydrazine nucleophiles under physiological conditions to form a stable pyridazinium adduct.[10][12] This innovative strategy allows for the covalent linking of biomolecules (e.g., peptides, nucleic acids) in a highly specific, triggerless manner, opening new avenues for diagnostics, biomaterial construction, and therapeutic delivery systems.[10]

Conclusion and Future Outlook

5-Methylfuran-2-yl-alkylamine derivatives have unequivocally established themselves as a versatile and high-potential scaffold in drug discovery. Their synthetic accessibility, coupled with a diverse range of biological activities, ensures their continued relevance. The success in developing potent SIRT2 inhibitors highlights the power of this scaffold to target specific and challenging disease-related proteins.[7] Future research should focus on expanding the chemical space around this core, exploring new therapeutic targets, and leveraging advanced synthetic methods like biocatalysis to generate novel chiral derivatives. Furthermore, the application of the furan ring as a latent reactive handle for bio-orthogonal ligations represents a burgeoning field that could lead to next-generation therapeutic and diagnostic tools.[10]

References

- Furan: A Promising Scaffold for Biological Activity. (2024).

- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

- Furan Derivatives and Their Role in Pharmaceuticals. (2024). inlibrary.uz.

- A comprehensive review on furan and its derivatives. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019).

- The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. (2025). BenchChem.

- Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). PubMed.

- Wang, Y., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules.

- Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2022). Ghent University Academic Bibliography.

- (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation [biblio.ugent.be]

- 12. researchgate.net [researchgate.net]

Alpha-Substituted Furfurylamines: Synthetic Architectures and Medicinal Viability

Executive Summary

The

Structural Significance & Pharmacophore Analysis[1]

The Furan vs. Phenyl Bioisostere

Replacing a phenyl ring with a furan moiety in amine scaffolds effects critical physicochemical changes. The furan ring is electron-rich (excessive

| Feature | Phenyl Scaffold | Furan Scaffold | Medicinal Impact |

| Electronic Nature | Electron-neutral/deficient | Electron-rich ( | Enhanced cation- |

| H-Bonding | None (hydrophobic) | Oxygen acts as H-bond acceptor | Potential for additional binding contacts. |

| Size/Volume | Larger (6-membered) | Compact (5-membered) | Better fit in sterically constrained active sites. |

| Metabolic Liability | CYP450 hydroxylation | Ring opening (enedial formation) | Requires specific mitigation strategies (see Section 4). |

The Role of Alpha-Substitution

Introduction of a substituent (e.g., methyl, trifluoromethyl) at the

-

Stereochemical Lock : Restricts conformational freedom, pre-organizing the amine for receptor binding.

-

Metabolic Shielding : Steric bulk at the

-position can retard oxidative deamination by monoamine oxidases (MAO), prolonging half-life.

Synthetic Methodologies

The construction of enantiopure

Chemical Route: Ellman’s Sulfinamide Auxiliary

The condensation of furfural with tert-butanesulfinamide, followed by Grignard addition, is the gold standard for generating high enantiomeric excess (ee).

-

Mechanism : The bulky tert-butyl group directs the nucleophilic attack of the Grignard reagent to one face of the imine.

-

Advantage : Predictable stereochemistry, scalable.[2]

-

Limitation : Requires organometallics; furan ring sensitivity to acid during deprotection.

Biocatalytic Route: Transaminases (ATAs)

Engineered

-

Mechanism : Enzyme-mediated chiral protonation of the hemiaminal intermediate.

-

Advantage : Green chemistry (aqueous buffer), mild conditions (pH 7-8), perfect enantioselectivity (>99% ee).

-

Limitation : Enzyme availability for specific bulky substrates.

Synthetic Decision Matrix

Caption: Decision tree for selecting between chemical and biocatalytic synthesis based on scale and project phase.

Medicinal Chemistry Applications

Established & Emerging Classes

While Furosemide (Diuretic) utilizes a simple furfurylamine linker, modern efforts focus on the

-

Kinase Inhibitors : Furan-based pharmacophores are explored as bioisosteres in ATP-competitive inhibitors. The

-methyl group allows the molecule to occupy the hydrophobic back-pocket of the kinase active site. -

-Aminophosphonates : Novel derivatives where the furan ring is coupled with a phosphonate group have shown potent antioxidant and plant growth regulatory activity. The chirality at the

-

GPCR Ligands : The electron-rich furan ring can engage in specific

-

The Toxicity Paradox: Metabolic Activation

The primary hesitation in deploying furan scaffolds is the potential for metabolic activation. The furan ring is not metabolically inert; it is a "structural alert" in toxicology.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring. Unlike phenyl rings which form stable phenols, the furan ring forms an unstable epoxide or radical intermediate that rapidly opens to form cis-2-butene-1,4-dial . This reactive enedial is a potent electrophile that alkylates proteins and DNA, leading to hepatotoxicity.

Mitigation Strategies

-

5-Substitution : Blocking the 5-position of the furan ring (e.g., with a methyl or chloro group) significantly reduces the rate of CYP450 oxidation.

-

Electron Withdrawal : Adding electron-withdrawing groups (EWG) deactivates the ring toward oxidation.

Caption: Metabolic activation pathway of furan rings vs. stabilization via substitution.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Objective : Synthesis of (S)-1-(furan-2-yl)ethan-1-amine.

-

Condensation :

-

To a solution of furfural (10 mmol) in THF (0.5 M), add (R)-tert-butanesulfinamide (11 mmol) and Ti(OEt)

(20 mmol). -

Stir at reflux for 6 h. Monitor by TLC.

-

Quench with brine, filter through Celite, and concentrate. Purify the N-sulfinyl imine by flash chromatography.

-

-

Grignard Addition :

-

Dissolve the imine (5 mmol) in anhydrous CH

Cl -

Add MeMgBr (10 mmol, 3.0 M in ether) dropwise. Stir for 4 h at -78°C.

-

Critical Step : Maintain low temp to ensure diastereoselectivity (>95:5 dr).

-

Warm to RT, quench with sat. NH

Cl. Extract and purify.

-

-

Deprotection :

Protocol B: Biocatalytic Transamination

Objective : Green synthesis of

-

Enzyme Prep : Use Chromobacterium violaceum transaminase (Cv-TA) expressed in E. coli.

-

Reaction Mix :

-

Substrate: 5-Methylfurfural (50 mM).

-

Amine Donor: Isopropylamine (1 M) – acts as donor and buffer.

-

Cofactor: PLP (1 mM).

-

Buffer: Potassium phosphate (100 mM, pH 7.5).

-

-

Procedure :

-

Incubate at 30°C with shaking (180 rpm) for 24 h.

-

Workup : Basify to pH 12 with NaOH, extract with EtOAc.

-

Yield : Typically >90% conversion, >99% ee.

-

References

-

Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases . MDPI. Link

-

The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide . Benchchem. Link

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds . PubMed.[4] Link

-

Green Synthesis, Antioxidant, and Plant Growth Regul

-Furfuryl-2-alkylaminophosphonates . PMC. Link -

Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes . MDPI. Link

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity . Grantome. Link

-

Ellman's Sulfinamides: Versatile Chiral Auxiliaries . Sigma-Aldrich. Link

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl with a 5-Methylfuran Ring

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the substitution of a chemical moiety with another that retains similar physical and chemical properties, is a cornerstone of this optimization process.[1][2] The ubiquitous phenyl ring, while a staple in medicinal chemistry, often introduces metabolic liabilities and suboptimal physicochemical properties.[2][3] This technical guide provides an in-depth exploration of the 5-methylfuran ring as a bioisosteric replacement for the phenyl group. We will dissect the nuanced effects of this substitution on molecular properties, delve into synthetic strategies for its implementation, and present a comprehensive workflow for its experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this specific bioisosteric switch to overcome common challenges in lead optimization.

Introduction: The Rationale for Phenyl Ring Bioisosteres

The phenyl group is one of the most prevalent structural motifs in pharmaceuticals due to its rigid, planar structure and its ability to engage in hydrophobic and π-stacking interactions within target proteins. However, its very nature can also be a significant liability. Unsubstituted or activated phenyl rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive epoxide intermediates or hydroxylated metabolites.[3][4] This can result in rapid clearance, poor bioavailability, and in some cases, the generation of toxic metabolites.[3]

The practice of bioisosteric replacement aims to mitigate these issues by substituting the phenyl ring with a group that mimics its size and shape but possesses a different electronic and metabolic profile.[2] The goal is to retain or improve biological activity while enhancing drug-like properties such as solubility, metabolic stability, and permeability.[2] The 5-methylfuran ring has emerged as a compelling candidate for this role, offering a unique combination of aromaticity, polarity, and steric bulk that can address the shortcomings of the phenyl group.

Comparative Analysis: Phenyl vs. 5-Methylfuran

The decision to implement a bioisosteric replacement requires a thorough understanding of the physicochemical differences between the two groups. The 5-methylfuran ring, while also aromatic, introduces several key changes compared to a phenyl ring.

Physicochemical Properties

The introduction of the furan's oxygen atom and the methyl group significantly alters the electronic landscape and physical properties of the ring system.

| Property | Phenyl | 5-Methylfuran | Rationale for Change & Impact on Drug Design |

| Molecular Weight ( g/mol ) | 77.1 | 81.1 | Minor increase, generally well-tolerated. |

| cLogP (Lipophilicity) | ~1.9 - 2.1 | ~1.8 - 2.0 | The furan oxygen reduces lipophilicity, which can lead to improved aqueous solubility and reduced non-specific binding. |

| Aromaticity | High | Moderate | Furan is less aromatic than benzene, making it more electron-rich and potentially more susceptible to certain metabolic pathways, but also less prone to typical aromatic oxidation.[5][6] |

| Dipole Moment | 0 D | ~0.7 D | The polarized C-O bonds create a dipole moment, increasing the potential for polar interactions and improving solubility. |

| Hydrogen Bond Acceptor | No | Yes (furan oxygen) | The lone pairs on the furan oxygen can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein. |

| Size & Shape | Planar, six-membered | Planar, five-membered | The five-membered ring has a slightly smaller footprint but a similar overall shape, often fitting well into the same binding pocket. |

Predicted values for 5-methylfuran are based on analogous structures and computational models.[7]

Metabolic Considerations

A primary driver for replacing a phenyl ring is to improve metabolic stability. The 5-methylfuran ring offers a distinct metabolic profile.

-

Blocking Phenyl Oxidation: The most significant advantage is the prevention of CYP-mediated epoxidation and para-hydroxylation, common metabolic pathways for phenyl rings that lead to high clearance.[3][4]

-

Furan-Specific Metabolism: Conversely, the furan ring itself is susceptible to oxidation, which can lead to ring-opening and the formation of reactive γ-ketoenal intermediates.[8][9] However, the substitution pattern on the furan ring significantly influences its stability. The presence of the methyl group at the 5-position can sterically hinder enzymatic attack and alter the electronic properties, potentially stabilizing the ring compared to an unsubstituted furan.[8]

-

Methyl Group Metabolism: The methyl group itself can be a site for oxidation, leading to the formation of a hydroxymethyl or carboxylic acid metabolite, which may be a desirable metabolic fate leading to inactivation and excretion.

The overall impact on metabolic stability is context-dependent and must be determined empirically.

Strategic Implementation: Synthesis of 5-Methylfuran Analogues

Incorporating a 5-methylfuran ring in place of a phenyl group requires robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approach: Paal-Knorr Furan Synthesis

A classic and reliable method for constructing the furan ring is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of a 2-Aryl-5-methylfuran

-

Objective: To synthesize a generic 2-Aryl-5-methylfuran from a 1-Aryl-1,4-pentanedione precursor.

-

Materials:

-

1-Aryl-1,4-pentanedione (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or another acid catalyst

-

Toluene or other suitable high-boiling solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1-Aryl-1,4-pentanedione (1.0 eq) and toluene.

-

Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-5-methylfuran.

-

Experimental Validation: A Workflow for Assessing the Bioisosteric Switch

After successful synthesis, a systematic evaluation is crucial to validate the phenyl-to-5-methylfuran replacement. This workflow integrates computational and experimental methods to provide a comprehensive assessment.

Sources

- 1. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 2. chem-space.com [chem-space.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. ijabbr.com [ijabbr.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of N-Alkyl-5-Methylfurfurylamines

Abstract

Introduction: The Significance of Physical Properties in a Research Context

N-alkyl-5-methylfurfurylamines are heterocyclic amines derived from 5-methylfurfural, a biomass-derived platform chemical. Their structural motif, featuring a furan ring and a secondary or tertiary amine, makes them versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of their physical properties is not merely an academic exercise; it is a fundamental prerequisite for their effective application.

For the medicinal chemist, solubility data dictates the choice of solvents for reaction media and purification, as well as influencing formulation strategies for in vitro and in vivo testing. For the process chemist, boiling point and density are critical parameters for designing distillation-based purification protocols and for engineering safe and efficient large-scale syntheses. The refractive index serves as a rapid and non-destructive method for assessing the purity of a sample.

This guide is structured to provide both the foundational data and the practical "how-to" for researchers, bridging the gap between theoretical understanding and laboratory application.

Chemical Structure and Homologous Series

The N-alkyl-5-methylfurfurylamines constitute a homologous series where the length of the N-alkyl substituent is the primary variable. This systematic variation in structure allows for a predictable modulation of physical properties.

Figure 1: The homologous series of N-alkyl-5-methylfurfurylamines.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of volatility and is essential for purification by distillation.

Structure-Property Insights

The boiling points of amines are influenced by several factors, including molecular weight and the extent of intermolecular hydrogen bonding. Primary and secondary amines, such as the N-alkyl-5-methylfurfurylamines, can act as both hydrogen bond donors and acceptors, leading to significantly higher boiling points than nonpolar compounds of similar molecular weight.[2][3] As the length of the N-alkyl chain increases, the molecular weight and van der Waals forces also increase, resulting in a progressive rise in the boiling point.[4]

Data Summary

While comprehensive experimental data for the entire series is not widely published, the available data for the parent and N-methyl derivatives, along with the established principles of amine chemistry, allow for a reliable estimation of the boiling points for higher homologues.

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 5-Methylfurfurylamine[5][6] | H | 111.14 | 55 @ 7 mmHg |

| N-Methyl-5-methylfurfurylamine | Methyl | 125.17 | 148-152 (lit.) |

| N-Ethyl-5-methylfurfurylamine | Ethyl | 139.20 | Est. 165-175 |

| N-Propyl-5-methylfurfurylamine | Propyl | 153.22 | Est. 180-190 |

| N-Butyl-5-methylfurfurylamine | Butyl | 167.25 | Est. 195-205 |

Note: Estimated values are based on the expected increase in boiling point with increasing alkyl chain length, a well-established trend for homologous series of amines.[2][4]

Experimental Protocol: Determination of Distillation Range of Volatile Organic Liquids (Adapted from ASTM D1078)

This protocol provides a standardized method for determining the boiling range of N-alkyl-5-methylfurfurylamines. The choice of this method is based on its wide applicability to volatile organic liquids.[7][8]

Figure 2: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Measure 100 mL of the N-alkyl-5-methylfurfurylamine into a 200 mL distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the distillation apparatus according to ASTM D1078 specifications. Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Distillation: Begin heating the flask. The heating rate should be adjusted so that the first drop of condensate falls from the condenser in 5 to 10 minutes.

-

Data Collection: Record the temperature at which the first drop of condensate falls into the receiving graduate as the Initial Boiling Point (IBP). Continue the distillation at a rate of 4 to 5 mL per minute, recording the temperature as each 5 or 10 mL of distillate is collected.

-

Final Boiling Point: Continue heating until the liquid in the flask is just evaporated. The highest temperature reached during the distillation is recorded as the Final Boiling Point (FBP) or dry point.

-

Barometric Correction: If the atmospheric pressure is not 760 mmHg, a correction should be applied to the observed boiling points.

Density

Density is the mass per unit volume of a substance and is a fundamental physical property used for quality control and for converting mass to volume.

Structure-Property Insights

The density of liquid amines is primarily influenced by their molecular weight and molecular packing. For the N-alkyl-5-methylfurfurylamine series, as the alkyl chain length increases, the molecular weight also increases. This generally leads to a slight decrease in density, as the increase in molecular volume outpaces the increase in mass, and the efficiency of molecular packing is reduced with longer, more flexible alkyl chains.

Data Summary

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Density (g/mL) |

| 5-Methylfurfurylamine[5][6] | H | 111.14 | 1.02 @ 20°C |

| N-Methyl-5-methylfurfurylamine | Methyl | 125.17 | 0.982 @ 25°C |

| N-Ethyl-5-methylfurfurylamine | Ethyl | 139.20 | Est. 0.97 |

| N-Propyl-5-methylfurfurylamine | Propyl | 153.22 | Est. 0.96 |

| N-Butyl-5-methylfurfurylamine | Butyl | 167.25 | Est. 0.95 |

Note: Estimated values are based on the expected trend of decreasing density with increasing alkyl chain length for homologous series of secondary amines.

Experimental Protocol: Determination of Density (Adapted from ISO 758)

The use of a pycnometer is a highly accurate and reliable method for determining the density of liquid chemical products.[9] The choice of this method is justified by its precision and adherence to international standards.[10]

Figure 3: Pycnometric Density Determination Workflow.

Step-by-Step Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a Gay-Lussac type pycnometer of a suitable volume (e.g., 25 or 50 mL).[9]

-

Mass of Empty Pycnometer: Determine the mass of the empty, dry pycnometer to the nearest 0.1 mg.

-

Filling with Sample: Fill the pycnometer with the N-alkyl-5-methylfurfurylamine, avoiding the entrapment of air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath maintained at 20 ± 0.1 °C until it reaches thermal equilibrium.

-

Volume Adjustment: Carefully adjust the volume of the liquid to the pycnometer's calibration mark.

-

Mass of Filled Pycnometer: Remove the pycnometer from the bath, wipe it dry, and determine its mass.

-

Calibration with Water: Repeat steps 3-6 using freshly boiled and cooled deionized water to determine the exact volume of the pycnometer.

-

Calculation: The density (ρ) of the sample at 20°C is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the sample, m_water is the mass of the water, and ρ_water is the known density of water at 20°C (0.99823 g/mL).

Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property that is useful for identification and quality control.

Structure-Property Insights

The refractive index is related to the polarizability of the molecules in a substance. For the N-alkyl-5-methylfurfurylamine series, the refractive index is expected to show a slight decrease as the alkyl chain length increases. This is because the addition of CH₂ groups generally leads to a decrease in the overall electron density and polarizability per unit volume.

Data Summary

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Refractive Index (n²⁰/D) |

| 5-Methylfurfurylamine[5][6] | H | 111.14 | 1.49 |

| N-Methyl-5-methylfurfurylamine | Methyl | 125.17 | 1.471 (lit.) |

| N-Ethyl-5-methylfurfurylamine | Ethyl | 139.20 | Est. 1.468 |

| N-Propyl-5-methylfurfurylamine | Propyl | 153.22 | Est. 1.466 |

| N-Butyl-5-methylfurfurylamine | Butyl | 167.25 | Est. 1.464 |

Note: Estimated values are based on the expected trend of a slight decrease in refractive index with increasing alkyl chain length.

Experimental Protocol: Determination of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for the accurate measurement of the refractive index of liquids.[11] Its use is predicated on the principle of measuring the critical angle of total internal reflection.[12]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly and place a few drops of the N-alkyl-5-methylfurfurylamine onto the surface of the lower prism.

-

Measurement: Close the prisms and allow a moment for temperature equilibration (typically to 20°C, maintained by a circulating water bath).

-

Reading: Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section. Sharpen the dividing line using the chromaticity adjustment.

-

Data Recording: Align the sharp dividing line with the crosshairs in the eyepiece and read the refractive index from the instrument's scale.[12]

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., acetone or ethanol).

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile of a compound is crucial for reaction setup, extraction, and purification.

Structure-Property Insights

The solubility of N-alkyl-5-methylfurfurylamines is governed by the "like dissolves like" principle. The presence of the polar furan ring and the amine group allows for hydrogen bonding with polar solvents like water.[13] However, the nonpolar alkyl chain contributes to hydrophobicity.

-

In Water: The lower members of the series (e.g., N-methyl) are expected to be soluble in water. As the alkyl chain length increases, the hydrophobic character of the molecule dominates, leading to a significant decrease in water solubility.[14][15][16]

-

In Organic Solvents: These amines are generally expected to be soluble in a wide range of organic solvents, particularly polar organic solvents like ethanol, methanol, and acetone, as well as less polar solvents like diethyl ether and toluene.[15][17]

-

In Acidic Solutions: As amines are basic, they will readily react with dilute mineral acids (e.g., 5% HCl) to form water-soluble ammonium salts. This property is highly useful for separating them from neutral or acidic organic compounds.[18][19]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility characteristics of an N-alkyl-5-methylfurfurylamine.

Figure 4: Logical Flow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

General Procedure: In a small test tube, add approximately 0.1 mL of the liquid amine to 3 mL of the solvent. Shake the mixture vigorously for 30 seconds. Observe if a homogeneous solution forms.

-

Water: Test solubility in deionized water. If soluble, test the solution with red litmus paper; a blue color confirms the basic nature of the amine.[18]

-

5% HCl: If insoluble in water, test solubility in 5% aqueous hydrochloric acid. Solubility in this medium is a strong indication of an amine functional group.[19]

-

Organic Solvents: Systematically test solubility in a range of organic solvents, such as methanol, ethanol, acetone, diethyl ether, and toluene, to establish a comprehensive solubility profile.

Conclusion

The physical properties of N-alkyl-5-methylfurfurylamines are a direct function of their molecular structure, particularly the length of the N-alkyl substituent. This guide has provided a synthesis of available experimental data for this class of compounds and has leveraged established principles of physical organic chemistry to predict the properties of higher homologues. The detailed experimental protocols, grounded in authoritative standards, offer researchers a reliable framework for characterizing these and other novel compounds. A thorough understanding and application of this knowledge are essential for the successful advancement of research and development efforts involving this promising class of bio-based chemicals.

References

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

Industrial Physics. ISO 2811 testing. Retrieved from [Link]

-

CSUB Department of Chemistry. Unknown 1 Qualitative Analysis. Retrieved from [Link]

-

CSUB Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Scribd. ISO 758 76 Liquid Chemical Products For Industrial Use-Determination of Density at 20 C. Retrieved from [Link]

-

Genorma. ISO/NP 25878 - Continuous Density Measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ASTM International. (2026, January 13). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

Slideshare. Qualitative tests of amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

ASTM International. (2001, August 15). D 1078 - 01. Retrieved from [Link]

-

Organic Chemistry II. (n.d.). Retrieved from [Link]

-

A-Level Chemistry Revision Notes. Structure and Properties of Amines. Retrieved from [Link]

-

ISO. (n.d.). ISO 1183-1:2019. Retrieved from [Link]

-

Properties of Amines. (n.d.). Retrieved from [Link]

-

Sciteq. ISO 13260 density testing for plastic pipes: method and guide. Retrieved from [Link]

-

Amines and Heterocycles. (2020, March 4). Retrieved from [Link]

-

Chemistry Online @ UTSC. Refractive Index Theory. Retrieved from [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

ASTM International. (2009, December 15). ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from [Link]

-

Amine compounds. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

-

Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography1. (n.d.). Retrieved from [Link]

-

Chemguide. an introduction to amines. Retrieved from [Link]

-

Intertek Inform. (2016, January 4). ASTM D 2887 : 2016 Standard Test Method for Boiling Range Distributio. Retrieved from [Link]

-

Intertek. Refractive Index ASTM D542. Retrieved from [Link]

-

PubChem. N-Methylfurfurylamine. Retrieved from [Link]

-

PMC. (2012, January 5). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Retrieved from [Link]

-

Agilent. (2019, January 4). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from [Link]

-

PubChem. N-Methylbutylamine. Retrieved from [Link]

-

Wikipedia. Furfurylamine. Retrieved from [Link]

-

LookChem. Cas 110-68-9,N-METHYLBUTYLAMINE. Retrieved from [Link]

-

PubChem. N-Methyldibutylamine. Retrieved from [Link]

-

The Good Scents Company. 5-methyl furfuryl alcohol. Retrieved from [Link]

Sources

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. idc-online.com [idc-online.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Methylfurfurylamine | 14003-16-8 | TCI Deutschland GmbH [tcichemicals.com]

- 7. D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids [store.astm.org]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. scribd.com [scribd.com]

- 10. industrialphysics.com [industrialphysics.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 18. embibe.com [embibe.com]

- 19. csub.edu [csub.edu]

Methodological & Application

reductive amination of 5-methylfurfural with pentylamine protocol

Application Note: High-Efficiency Reductive Amination of 5-Methylfurfural with Pentylamine

Executive Summary & Scientific Rationale

This application note details the protocol for the reductive amination of 5-methylfurfural (5-MF) with pentylamine. This transformation couples a biomass-derived furanic aldehyde with a primary aliphatic amine to generate a secondary amine, a pharmacophore scaffold common in drug discovery for calcium antagonists and muscarinic agonists.

Methodological Selection: While catalytic hydrogenation (H₂/Pd-C) is viable for industrial scaling, it often leads to over-reduction of the furan ring (saturation) or requires high-pressure equipment. Therefore, this guide prioritizes the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) .

Why STAB?

-

Chemo-selectivity: STAB is mild and selectively reduces the in situ formed iminium species without reducing the aldehyde or the furan ring.

-

One-Pot Efficiency: It eliminates the need to isolate the unstable moisture-sensitive imine intermediate.[1]

-

Safety: It avoids the toxicity of Sodium Cyanoborohydride (

) and the flammability risks of pyrophoric catalysts.

Reaction Mechanism & Pathway

The reaction proceeds via a condensation-reduction sequence.[1][2][3]

-

Condensation: The lone pair of pentylamine attacks the carbonyl carbon of 5-methylfurfural.

-

Dehydration: Loss of water generates the Schiff base (imine), which exists in equilibrium with the protonated iminium ion.

-

Reduction: The borohydride reagent delivers a hydride (

) to the iminium carbon, irreversibly forming the secondary amine.

DOT Visualization of Reaction Pathway:

Figure 1: Mechanistic pathway of the reductive amination of 5-methylfurfural using STAB.

Experimental Protocol

Method A: The "Gold Standard" STAB Protocol (Recommended)

Best for: High yields, functional group tolerance, and ease of operation.

Reagents:

-

5-Methylfurfural (5-MF): 1.0 equiv (e.g., 1.10 g, 10 mmol)

-

Pentylamine: 1.05 equiv (e.g., 0.91 g, 10.5 mmol)

-

Sodium Triacetoxyborohydride (STAB): 1.4 equiv (e.g., 2.97 g, 14 mmol)

-

Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[4][5] Note: DCE typically provides faster rates.[4]

Step-by-Step Workflow:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylfurfural (10 mmol) in DCE (30 mL).

-

Amine Addition: Add pentylamine (10.5 mmol) to the aldehyde solution.

-

Checkpoint: If using Acetic Acid, add it now (10 mmol). Stir for 5–10 minutes. You may observe a slight color change indicating imine formation.

-

-

Reducing Agent Addition: Cool the mixture slightly (0°C is optional but recommended to minimize exotherms). Add STAB (14 mmol) portion-wise over 5 minutes.

-

Why? STAB evolves gas (hydrogen) slowly; portion-wise addition prevents pressure buildup.

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) under Nitrogen atmosphere.

-

Duration: Typically 2–4 hours. Monitor by TLC (Silica, 10% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde spot.

-

-

Quenching: Once complete, quench the reaction by adding saturated aqueous

solution (20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.-

Note: The crude product is often pure enough (>90%). If necessary, purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate).

-

Method B: The Two-Step Borohydride Protocol (Cost-Effective)

Best for: Labs without STAB or when strict cost control is required.

-

Imine Formation: Mix 5-MF (10 mmol) and Pentylamine (10 mmol) in Methanol (20 mL). Stir for 2 hours at Room Temp. (Methanol facilitates equilibrium toward the imine).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

) (0.6 equiv, 6 mmol) slowly.-

Critical:

is a stronger reducing agent. Adding it after imine formation prevents direct reduction of the aldehyde to the alcohol side-product.

-

-

Workup: Acidify carefully with 1M HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 10, and extract with Ethyl Acetate.

Data Summary & Troubleshooting

Table 1: Comparison of Methods

| Feature | Method A (STAB) | Method B ( |

| Solvent | DCE, DCM, or THF | Methanol or Ethanol |

| pH Condition | Slightly Acidic (AcOH) | Neutral/Basic |

| Selectivity | Excellent (Reduces Iminium only) | Moderate (Can reduce aldehyde if not careful) |

| Yield (Typical) | 85 - 95% | 70 - 85% |

| Side Product | Minimal | 5-methylfurfuryl alcohol (from aldehyde reduction) |

Troubleshooting Guide:

-

Issue: Low conversion.

-

Fix: Ensure solvents are dry (anhydrous). Water hydrolyzes the imine back to the aldehyde. Add 3Å molecular sieves to the reaction if using Method B.

-

-

Issue: Furan ring opening.

-

Fix: Avoid strong mineral acids. 5-MF is acid-sensitive.[4] Use only weak acids like Acetic Acid for catalysis.

-

-

Issue: Dialkylation (Tertiary amine formation).

-

Fix: This is rare with secondary amines forming tertiary amines, but with primary amines, it is possible. Ensure the amine is in slight excess (1.05–1.1 eq) relative to the aldehyde to favor mono-alkylation.

-

Safety & Handling (E-E-A-T)

-

5-Methylfurfural: Combustible liquid. Store in a cool, dry place.

-

Pentylamine: Corrosive and flammable. Use in a fume hood.

-

STAB/NaBH4: Reacts with water/acids to release Hydrogen gas (flammable). Do not seal the reaction vessel completely; use a bubbler or needle vent.

-

DCE: Suspected carcinogen. DCM is a safer halogenated alternative, though THF is the greenest option among standard solvents.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6]

- Context: The foundational paper establishing STAB as the reagent of choice for this transform

-

Roylance, J. J., & Choi, K. (2016). "Electrochemical reductive amination of furfural-based biomass intermediates."[7] Green Chemistry, 18, 5412-5417.[7]

- Context: Validates the stability of 5-methylfurfural under reductive amin

-

Master Organic Chemistry. "Reductive Amination of Aldehydes and Ketones."

- Context: General educational resource verifying the mechanism and stoichiometry.

Sources

- 1. Green valorisation of biowastes – electrochemical “one-pot” reductive amination of furfural on a graphite electrode in water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00335K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Selectivity Hydrogenation of Furan Imines using Raney Nickel

Executive Summary

The catalytic hydrogenation of furan imines (Schiff bases) presents a classic chemoselectivity challenge. The objective is to reduce the imine bond (

While Raney Nickel (Ra-Ni) is the industry standard for imine reduction due to its cost-efficiency and high activity, its "sponge metal" nature can lead to over-reduction (ring saturation) under aggressive conditions. This guide provides a precision protocol to decouple these reaction pathways, utilizing kinetic control to isolate the furfuryl amine pharmacophore.

Mechanistic Insight & Selectivity Strategy

The Competitive Adsorption Model

Success depends on managing the competitive adsorption between the imine nitrogen and the furan ring on the nickel surface.

-

Thermodynamic Sink: The fully saturated tetrahydrofurfuryl amine is the thermodynamic product.

-

Kinetic Product: The furfuryl amine (aromatic ring preserved) is the kinetic product.

Ra-Ni is rich in adsorbed hydrogen.[1] If the hydrogen pressure (

Diagram 1: Reaction Pathways & Selectivity Control

The following logic flow illustrates the bifurcation between the desired selective reduction and the unwanted over-reduction.

Caption: Kinetic bifurcation of furan imine hydrogenation. Green path represents the target window; Red path indicates over-reduction driven by excess energy or pressure.

Critical Safety: Handling Pyrophoric Catalysts

WARNING: Raney Nickel is a Class 4.2 Pyrophoric Solid . It will ignite spontaneously if allowed to dry in air.

-

The "Wet" Rule: Never handle dry Ra-Ni. It must always be covered by a layer of solvent (water or ethanol).

-

Weighing: Do not weigh dry catalyst. Weigh the slurry (typically 50% w/w) or use Archimedes' principle (volume displacement) if density is known (~1.16 g/mL for aqueous slurry).

-

Disposal: Never throw used catalyst in the trash. Quench by slowly adding dilute HCl until dissolved, then neutralize, or submerge in water in a dedicated hazardous waste container labeled "Pyrophoric Waste."

Optimization Parameters

To achieve >95% selectivity for the furan amine:

| Parameter | Recommended Range | Scientific Rationale |

| Solvent | Methanol or Ethanol (Abs.) | Protic solvents facilitate H-transfer. Avoid water to prevent imine hydrolysis back to aldehyde. |

| Pressure ( | 1 – 5 bar (15–75 psi) | Low pressure limits surface hydride density, preventing ring hydrogenation [1]. |

| Temperature | 20°C – 40°C | Higher T (>60°C) activates the high-energy barrier for furan ring reduction. |

| Catalyst Loading | 5 – 10 wt% (wet) | Sufficient active sites for rapid imine reduction without promoting long residence times. |

| Additives | None (Neutral pH) | Acid promotes hydrolysis. Ra-Ni is naturally slightly alkaline, which stabilizes the amine product. |

Standard Operating Procedure (SOP)

Materials

-

Substrate: Furan imine (recrystallized or freshly prepared to remove water).

-

Catalyst: Raney Nickel (50% slurry in water, active grade).[2]

-

Solvent: Absolute Ethanol (degassed).

-

Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Protocol Workflow

Step 1: Catalyst Preparation (The "Solvent Swap")

Commercial Ra-Ni is stored in water at pH ~10. Water must be removed to prevent imine hydrolysis.

-

Suspend the required amount of Ra-Ni aqueous slurry in a beaker.

-

Decant the supernatant water (keep catalyst wet!).

-

Add Absolute Ethanol, swirl, settle, and decant.

-

Repeat 3 times. This replaces the water matrix with ethanol and removes excess aluminates.

Step 2: Reaction Setup

-

Dissolve the Furan Imine in Absolute Ethanol.

-

Transfer the "ethanol-wet" Ra-Ni into the reaction vessel (Autoclave/Parr bottle).

-

Add the substrate solution to the vessel.

-

Seal the vessel immediately.

Step 3: Hydrogenation

-

Purge: Pressurize with

to 3 bar, vent. Repeat 3x to remove -

Charge: Pressurize with

to 3 bar (45 psi) . -

Agitate: Turn on stirring/shaking. Reaction is often exothermic; monitor T.

-

Run: Maintain at 25°C . Monitor

uptake.-

End-point: Uptake usually ceases sharply after 1 equivalent. Stop immediately to prevent over-reduction.

-

Step 4: Workup (Fire Safety Critical)

-

Vent

and purge with -

Prepare a filter aid (Celite) pad in a funnel. Pre-wet the Celite with ethanol.

-

Filter the reaction mixture.

-

CRITICAL: Do not pull air through the catalyst cake until dry. As the solvent level drops to the top of the cake, stop the vacuum or add water immediately to the funnel to "drown" the catalyst.

-

-

Transfer the filtrate (product) for concentration.

-

Immediately transfer the used filter cake (catalyst) into a water-filled waste container.[3]

Diagram 2: Experimental Workflow

Caption: Step-by-step execution flow emphasizing the solvent exchange and safety quenching steps.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Aldehyde present) | Hydrolysis of imine. | Ensure solvent is anhydrous (Absolute EtOH). Perform solvent swap on Ra-Ni thoroughly. |

| Over-reduction (THF formation) | Pressure/Temp too high. | Reduce pressure to 1 atm (balloon) or stop reaction immediately upon uptake cessation. |

| No Reaction | Catalyst poisoning or deactivation. | Wash Ra-Ni more thoroughly to remove storage stabilizers. Ensure |

| Product Dimerization | Condensation of amine with imine.[4] | Increase dilution. Remove product rapidly. |

References

-

Billica, H. R.; Adkins, H. (1949). "Catalytic Hydrogenation of Esters to Alcohols: Raney Nickel W-6". Organic Syntheses, 29, 24. (Foundational text on Ra-Ni activity and pressure sensitivity).

-

Liu, Y., et al. (2014). "Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel". Catalysis Science & Technology, 4, 441-446. (Key reference for the "switchable" pressure-dependent selectivity mechanism).

-

Stanford Environmental Health & Safety. (2023). "Hydrogenation | Fact Sheet".[3] (Authoritative safety protocols for pyrophoric catalysts).

-

Barr, L. (2012). "Raney Nickel: A Life-Changing Catalyst". American Chemical Society (National Historic Chemical Landmarks). (Historical context and industrial application data).

Sources

Application Note: Solvent Selection for 5-Methylfurfural Amination

This Application Note and Protocol guide details the solvent selection and experimental methodology for the amination of 5-methylfurfural (5-MF).

Part 1: Introduction & Mechanistic Basis

5-Methylfurfural (5-MF) is a versatile furanic platform chemical. Unlike its more unstable analog 5-hydroxymethylfurfural (HMF), 5-MF possesses a methyl group at the C5 position, imparting higher chemical stability and lipophilicity. The primary route to functionalize 5-MF into bioactive amines (e.g., 5-methylfurfurylamine) is reductive amination .

The Challenge

The reaction proceeds in two distinct stages:

-

Condensation: 5-MF reacts with an amine to form a Schiff base (imine) or hemiaminal intermediate. This step is reversible and generates water.

-

Reduction: The imine is reduced to the amine using a hydride source (e.g., NaBH(OAc)₃) or catalytic hydrogenation (H₂/Metal).

Solvent Role: The solvent is not merely a medium; it dictates the equilibrium position of the imine, the solubility of the reducing agent, and the stability of the furan ring against acid-catalyzed ring opening.

Mechanistic Pathway & Solvent Influence

The following diagram illustrates the reaction pathway and where solvent properties exert control.

Figure 1: Mechanistic pathway of 5-MF reductive amination highlighting solvent intervention points.[1][2]

Part 2: Solvent Selection Framework

The choice of solvent must balance three competing factors: Imine Equilibrium , Reductant Compatibility , and Substrate Stability .

Polar Protic Solvents (Methanol, Ethanol)

-

Status: The Gold Standard for Borohydride Reductions.

-

Mechanism: Alcohols facilitate proton transfer, accelerating the formation of the hemiaminal. They effectively dissolve borohydride reagents (NaBH₄, NaBH₃CN).

-

Constraint: In catalytic hydrogenation, alcohols can sometimes lead to acetal formation side-reactions if the catalyst is acidic.

-

Recommendation: Use Methanol (MeOH) for small-scale synthesis using NaBH₄ or NaBH(OAc)₃.

Ethers (THF, 2-MeTHF, 1,4-Dioxane)

-

Status: Preferred for Catalytic Hydrogenation & Process Scale.

-

Mechanism: Aprotic nature prevents acetal formation. 2-MeTHF is a "green" alternative to THF with higher boiling points and better phase separation for workup.

-

Constraint: Poor solubility for inorganic reducing agents (e.g., NaBH₄) unless a co-solvent or phase transfer catalyst is used.

-

Recommendation: Use 2-MeTHF or 1,4-Dioxane for high-temperature catalytic hydrogenation (Raney Ni, Pd/C).

Chlorinated Solvents (DCM, DCE)

-

Status: Legacy/Specialized Use.

-

Mechanism: Excellent for "Direct Reductive Amination" using Sodium Triacetoxyborohydride (STAB). DCE (1,2-Dichloroethane) is historically favored for its ability to solvate the STAB complex without reacting.

-

Constraint: High toxicity (DCE is carcinogenic). Restricted in pharmaceutical manufacturing (Class 1 solvent).

-

Recommendation: Avoid unless strictly necessary for solubility reasons. Replace with Ethyl Acetate or Toluene where possible.

Comparative Data Table

| Solvent Class | Specific Solvent | Dielectric Const. | Boiling Pt. (°C) | Suitability for Hydride | Suitability for H₂/Cat | Key Advantage |

| Alcohol | Methanol | 33.0 | 64.7 | High | Moderate | Fast reaction rates; cheap. |

| Alcohol | Ethanol | 24.5 | 78.4 | High | Moderate | Greener than MeOH; non-toxic. |

| Ether | THF | 7.5 | 66.0 | Low | High | Good for organic amines. |

| Green Ether | 2-MeTHF | 6.97 | 80.2 | Low | High | Easy phase separation (workup). |

| Chlorinated | DCE | 10.4 | 83.5 | High (for STAB) | Low | Toxic ; historical standard. |

| Aromatic | Toluene | 2.4 | 110.6 | Low | High | Azeotropic water removal. |

Part 3: Detailed Experimental Protocols

Protocol A: Bench-Scale Synthesis (Hydride Reduction)

Target: Synthesis of N-benzyl-1-(5-methylfuran-2-yl)methanamine. Reagents: 5-Methylfurfural (1.0 equiv), Benzylamine (1.1 equiv), NaBH(OAc)₃ (1.4 equiv), AcOH (cat.), 1,2-Dichloroethane (or 2-MeTHF).

-

Preparation: In a dry round-bottom flask, dissolve 5-methylfurfural (1.10 g, 10 mmol) in 2-MeTHF (30 mL).

-

Imine Formation: Add Benzylamine (1.18 g, 11 mmol). If the reaction is slow, add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC (Hex:EtOAc 4:1). The aldehyde spot should disappear, replaced by the less polar imine.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes.

-

Note: STAB is preferred over NaBH₃CN due to lower toxicity (no cyanide) and better selectivity (doesn't reduce aldehyde).

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.

-

Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Process-Scale (Catalytic Hydrogenation)

Target: Production of 5-methylfurfurylamine (primary amine). Reagents: 5-Methylfurfural, NH₃ (gas or MeOH solution), Raney Nickel, Methanol.

-

Loading: Charge a high-pressure autoclave with 5-methylfurfural (10 g) and Methanol (100 mL).

-

Catalyst: Add Raney Nickel (1.0 g, pre-washed with MeOH).

-

Safety: Raney Ni is pyrophoric. Keep wet at all times.

-

-

Amine Source: Add 7N NH₃ in Methanol (3.0 equiv).

-

Hydrogenation: Seal reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 5–10 bar H₂ .

-

Reaction: Heat to 60–80°C with vigorous stirring (800 rpm) for 6–12 hours.

-

Optimization: Higher temperatures (>100°C) may promote ring hydrogenation (side product).

-

-

Filtration: Cool to RT, vent H₂. Filter catalyst through Celite under inert atmosphere.

-

Isolation: Concentrate filtrate to yield crude oil. Distill under reduced pressure for high purity.

Part 4: Troubleshooting & Optimization

Issue 1: Low Conversion to Imine

-

Cause: Water accumulation shifts equilibrium back to aldehyde.

-

Solution: Use Toluene as solvent and a Dean-Stark trap to physically remove water (reflux), or add molecular sieves (4Å) to the reaction mixture (compatible with MeOH/THF).

Issue 2: Ring Hydrogenation (Over-reduction)

-

Cause: Catalyst is too active or H₂ pressure too high.

-

Solution: Switch from Pd/C (very active for furan rings) to Raney Nickel or Ru/C , which are more selective for the C=N bond over the furan ring. Lower the pressure to <5 bar.

Issue 3: Polymerization/Darkening

-